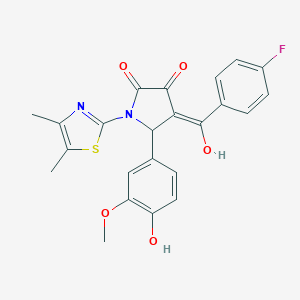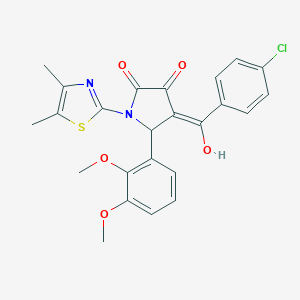![molecular formula C26H30N2O5 B265419 1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265419.png)
1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as FUB-APINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent pharmacological effects. FUB-APINACA belongs to the indazole family of synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
作用機序
1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one acts as a full agonist at the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This, in turn, leads to the activation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway.
Biochemical and Physiological Effects:
1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have potent pharmacological effects on the central nervous system. It has been shown to induce a range of effects, including euphoria, relaxation, and altered perception of time and space. 1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have analgesic effects, which may be mediated through the activation of the endocannabinoid system.
実験室実験の利点と制限
1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in laboratory experiments. It is highly potent and has a well-characterized pharmacological profile, which makes it an ideal tool for investigating the role of the endocannabinoid system in various physiological processes. However, 1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one also has several limitations, including its potential for abuse and its potential to produce adverse effects in humans.
将来の方向性
There are several future directions for research involving 1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research could focus on the development of novel synthetic cannabinoids with improved pharmacological profiles and reduced potential for abuse. Another area of research could focus on the development of new therapeutic agents based on the pharmacological effects of 1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. Additionally, further research is needed to better understand the long-term effects of synthetic cannabinoids on human health and to develop effective strategies for preventing their abuse.
合成法
The synthesis of 1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-hydroxypent-4-en-1-yl-indazole-3-carboxylic acid with diethylamine and 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride in the presence of a base. The resulting product is then purified and characterized using various spectroscopic techniques.
科学的研究の応用
1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in the research community due to its potent pharmacological effects. It has been shown to act as a full agonist at the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabis. 1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been used in various studies to investigate the role of the endocannabinoid system in various physiological processes, including pain sensation, appetite regulation, and memory formation.
特性
製品名 |
1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C26H30N2O5 |
分子量 |
450.5 g/mol |
IUPAC名 |
(E)-[1-[3-(diethylazaniumyl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanolate |
InChI |
InChI=1S/C26H30N2O5/c1-3-27(4-2)13-8-14-28-23(18-9-6-5-7-10-18)22(25(30)26(28)31)24(29)19-11-12-20-21(17-19)33-16-15-32-20/h5-7,9-12,17,23,29H,3-4,8,13-16H2,1-2H3/b24-22+ |
InChIキー |
AKSYPSKZBZPCJG-ZNTNEXAZSA-N |
異性体SMILES |
CC[NH+](CC)CCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\[O-])/C(=O)C1=O)C4=CC=CC=C4 |
SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=CC=C4 |
正規SMILES |
CC[NH+](CC)CCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)[O-])C(=O)C1=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265340.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265341.png)

![(E)-(3-chloro-4-methoxyphenyl){1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265344.png)

![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265348.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265349.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265352.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-ethoxyphenyl)methanolate](/img/structure/B265355.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265359.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(dimethylammonio)ethyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265362.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265363.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265369.png)